molecular formula C14H20BrNO3S B15326880 (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone

(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone

Cat. No.: B15326880
M. Wt: 362.28 g/mol
InChI Key: RNQXWKUYJVFDHN-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone” is a sulfoximine derivative characterized by a unique sulfur-centered structure. The compound features a 5-bromo-2-methoxyphenyl group, an imino (NH) moiety, and a (4-methyloxan-4-yl)methyl substituent. Sulfoximines are sulfur(VI) compounds with a tetrahedral geometry, where the sulfur atom is bonded to two organic groups, an oxygen atom, and an imino nitrogen.

The presence of the bromine atom on the phenyl ring may enhance lipophilicity and serve as a handle for further functionalization (e.g., cross-coupling reactions). The 4-methyloxan-4-yl (tetrahydropyran derivative) substituent introduces steric bulk and could improve solubility compared to simpler alkyl chains.

Properties

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-imino-[(4-methyloxan-4-yl)methyl]-oxo-λ6-sulfane

InChI

InChI=1S/C14H20BrNO3S/c1-14(5-7-19-8-6-14)10-20(16,17)13-9-11(15)3-4-12(13)18-2/h3-4,9,16H,5-8,10H2,1-2H3

InChI Key

RNQXWKUYJVFDHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)CS(=N)(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The brominated intermediate is then reacted with an imino group and a 4-methyloxan-4-ylmethyl group under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone is utilized in various fields of scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone involves its interaction with specific molecular targets. The bromine and imino groups are crucial for binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Storage CAS/ID
(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone Not reported Not reported 5-Bromo-2-methoxyphenyl, (4-methyloxan-4-yl)methyl Room temp* EN300-303669
Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone C₈H₁₁NO₂S 185.24 4-Methoxyphenyl, Methyl Room temp 77970-95-7
(4-Bromophenyl)iminomethyl-lambda6-sulfanone C₉H₁₂BrNOS 262.17 4-Bromophenyl, Ethyl Not specified 1883762-43-3

Key Observations:

Substituent Effects: The bromo substituent in the target compound and (4-Bromophenyl)iminomethyl-lambda6-sulfanone may increase electrophilicity and enable participation in Suzuki-Miyaura coupling reactions . The methoxy group in Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone contributes to electron-donating effects, which could influence reactivity in photochemical or catalytic applications .

Molecular Weight and Steric Effects: The ethyl-substituted analogue (262.17 g/mol) has a higher molecular weight than the methyl-substituted compound (185.24 g/mol), which may correlate with differences in crystallinity or melting points.

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • Bromine : Enhances electrophilic aromatic substitution reactivity and may improve target binding via halogen bonding (observed in bromophenyl derivatives ).
  • Methoxy group : Increases lipophilicity (logP), improving membrane permeability but potentially reducing solubility. Methoxy’s electron-donating effect stabilizes radical intermediates in oxidation reactions .
  • 4-Methyloxan-4-yl : The oxane ring’s conformational rigidity may restrict rotational freedom, enhancing target specificity (e.g., enzyme active-site complementarity) .
    Methodological validation : Synthesize analogs (e.g., replacing Br with Cl or methoxy with ethoxy) and compare bioactivity/pKₐ profiles .

Advanced: How can X-ray crystallography resolve structural ambiguities in this sulfanone derivative?

Q. Methodological Answer :

  • Crystal growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. Ensure compound stability in solution (avoid light/heat) .
  • Data collection : Perform high-resolution (≤1.0 Å) X-ray diffraction to resolve sulfanone’s λ⁶-sulfur geometry and imino bond angles. Anomalous scattering from bromine aids phasing .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm stereoelectronic effects (e.g., sulfanone’s tetrahedral distortion) .

Advanced: How to address contradictory data on substituent effects in sulfanone bioactivity studies?

Q. Resolution Strategies :

  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., normalized IC₅₀ values). Account for variables like cell passage number or assay incubation time .
  • Controlled analog synthesis : Prepare derivatives with single substituent changes (e.g., swapping methoxy for ethoxy) to isolate effects .
  • Computational modeling : Use molecular dynamics (MD) to simulate substituent interactions with targets, identifying steric/electronic conflicts that explain discrepancies .

Advanced: What in silico methods predict interactions with therapeutic targets?

Q. Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock the sulfanone into target protein structures (PDB IDs) to prioritize high-affinity binding poses. Adjust scoring functions for halogen bonds .
  • MD simulations (GROMACS) : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and identify key residues (e.g., hydrogen bonds with imino groups) .
  • Pharmacophore modeling (MOE) : Define essential features (e.g., sulfanone’s sulfur atom, bromine position) to screen virtual libraries for analogs with improved potency .

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